LDN-211904
Übersicht
Beschreibung
LDN-211904 is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase. EphB3 receptors are part of the erythropoietin-producing hepatocellular carcinoma (Eph) receptor family, which are highly conserved transmembrane proteins involved in various cell signaling pathways . This compound has shown promise in modulating the biological activity of EphB3, making it a valuable tool for scientific research, particularly in the fields of neurodevelopment and cancer .
Vorbereitungsmethoden
The synthesis of LDN-211904 involves maintaining the 2-chloroaniline group and introducing a phenyl or small electron donor substituent to the 5 position of pyrazole and [1,5-a] pyridine . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound demonstrates good metabolic stability in mouse liver microsomes and has excellent aqueous solubility .
Analyse Chemischer Reaktionen
LDN-211904 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific conditions are proprietary.
Wissenschaftliche Forschungsanwendungen
LDN-211904 is primarily used in scientific research for its ability to inhibit EphB3 receptor tyrosine kinase. Its applications include:
Wirkmechanismus
LDN-211904 exerts its effects by inhibiting the autophosphorylation of the EphB3 receptor tyrosine kinase. This inhibition disrupts the signaling pathways mediated by EphB3, which are crucial for various cellular processes, including cell migration, adhesion, and differentiation . The compound’s molecular targets include the EphB3 receptor and other related kinases .
Vergleich Mit ähnlichen Verbindungen
LDN-211904 is unique due to its high selectivity and potency as an EphB3 inhibitor. Similar compounds include:
This compound oxalate: A related form with similar inhibitory properties.
EphA2, EphA3, EphA4 inhibitors: Other inhibitors targeting different Eph receptors.
This compound stands out for its excellent metabolic stability and aqueous solubility, making it a preferred choice for research applications .
Biologische Aktivität
LDN-211904 is a selective small molecule inhibitor primarily targeting the EphB3 receptor tyrosine kinase, which plays a crucial role in various biological processes including cell signaling, proliferation, and differentiation. This article delves into the compound's biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 348.81 g/mol
- SMILES Notation : O=C(NC1=CC=CC=C1Cl)C2=CN=C3C=CC(C4CCNCC4)=CN32.OC(C(O)=O)=O
This compound is a 4-piperidinyl analog of imidazo[1,2-a]pyridine-3-carboxamide, which enhances its solubility and stability in biological systems .
This compound selectively inhibits EphB3 receptor activity, which is involved in various cellular processes such as:
- Cell Migration : Eph receptors are crucial for mediating cell movement during development and tissue repair.
- Neuroprotection : Inhibition of EphB3 may provide therapeutic benefits in neurodegenerative diseases by modulating neuronal signaling pathways .
Inhibition Profile
In vitro studies have demonstrated that this compound retains significant inhibitory activity against EphB3 and exhibits selectivity towards other tyrosine kinases. It has been profiled against a panel of 288 kinases, showing moderate selectivity among tyrosine kinases, with notable exceptions for certain serine/threonine kinases like p38α and p38β .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Half-life (t1/2) : Approximately 348 minutes
- Clearance (CLint) : 4 μL/min/mg protein
- Stability : Demonstrates excellent liver microsome stability, which is critical for its potential therapeutic applications .
In Vitro Studies
This compound has been extensively studied in vitro for its effects on various cell lines. Key findings include:
In Vivo Studies
Currently, there are no published in vivo studies or clinical trials involving this compound. However, the compound's pharmacological properties suggest potential applications in animal models of disease where EphB3 is implicated .
Case Studies and Clinical Relevance
While direct clinical studies on this compound are lacking, its structural similarities to other compounds being investigated for therapeutic use suggest it may have potential in treating conditions such as cancer and neurodegenerative diseases. For instance, the modulation of EphB3 signaling pathways could be beneficial in glioma treatment strategies .
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13/h1-6,11-13,21H,7-10H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMEFWSLXFLQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.